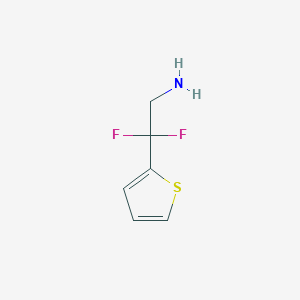

2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine

Description

Properties

IUPAC Name |

2,2-difluoro-2-thiophen-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F2NS/c7-6(8,4-9)5-2-1-3-10-5/h1-3H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMJVIXOIXVHJJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CN)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine

Introduction: A Molecule of Interest in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating a compound's metabolic stability, lipophilicity, and bioavailability. The difluoromethylene (CF2) group, in particular, has garnered significant attention as a bioisosteric replacement for carbonyl groups or other functionalities, enhancing the pharmacological profile of drug candidates.[1] This guide focuses on 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine, a compound that combines the unique electronic properties of a gem-difluoro group with the aromatic, sulfur-containing thiophene ring and a primary amine. This combination of structural motifs makes it a valuable building block and a subject of interest for researchers in drug development.

This document serves as a comprehensive technical resource for scientists, providing both theoretical context and practical, field-tested protocols for the characterization of its core physicochemical properties. Understanding these parameters is critical for predicting a compound's behavior in biological systems and for making informed decisions throughout the drug discovery and development pipeline.

Molecular Identity and Predicted Properties

A foundational step in the characterization of any novel compound is the confirmation of its identity and the establishment of a baseline of predicted properties. These in-silico predictions, while not a substitute for experimental data, are invaluable for guiding experimental design.

| Property | Value | Source |

| CAS Number | 1555527-48-4 | [2] |

| Molecular Formula | C6H7F2NS | [2] |

| Molecular Weight | 163.19 g/mol | [2] |

| InChI Key | KMJVIXOIXVHJJS-UHFFFAOYSA-N | [2] |

| Predicted pKa | ~7.1 | [3] |

| Predicted XLogP3 | ~0.1 | [4] |

Note: Predicted values are computationally derived and should be confirmed experimentally.

Critical Physicochemical Parameters for Drug Development

The journey of a drug candidate from the bench to the clinic is heavily influenced by its physicochemical properties. For 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine, the following parameters are of paramount importance.

Acidity Constant (pKa): The Key to Understanding Ionization

The pKa of the primary amine in 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine dictates its ionization state at different physiological pH values. This, in turn, profoundly impacts its solubility, permeability across biological membranes, and potential for drug-drug interactions. The pKa of a protonated amine is a measure of the acidity of its conjugate acid.[5]

Theoretical Context: The electron-withdrawing nature of the adjacent difluoromethyl group is expected to decrease the basicity of the primary amine compared to its non-fluorinated analog, resulting in a lower pKa. Accurately determining this value is crucial for predicting its behavior in the acidic environment of the stomach versus the more neutral pH of the intestines and blood.

Experimental Protocol: Potentiometric Titration for pKa Determination

This method provides a reliable, direct measurement of a compound's pKa.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a sample of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine in a solution of 0.1 M HCl.

-

Titration: Titrate the solution with a standardized solution of 0.1 M NaOH.

-

Data Acquisition: Record the pH of the solution as a function of the volume of NaOH added using a calibrated pH meter.

-

Analysis: The pKa is determined from the titration curve as the pH at which half of the amine has been neutralized.

Causality Behind Experimental Choices:

-

Starting with an acidic solution ensures the amine is fully protonated.

-

Potentiometric titration is a robust and well-established method that provides a direct measure of the pKa.

Lipophilicity (LogP/LogD): Balancing Water and Fat Solubility

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6][7] LogP is the partition coefficient for the neutral form of the molecule, while LogD accounts for both the neutral and ionized forms at a specific pH.[8] For an ionizable compound like our target amine, LogD is often the more physiologically relevant parameter.

Theoretical Context: The thiophene ring contributes to the lipophilicity, while the primary amine and the polar difluoro group will influence its hydrophilicity. The overall LogD will be highly dependent on the pH of the aqueous phase due to the ionization of the amine.

Experimental Protocol: Shake-Flask Method for LogD7.4 Determination

The shake-flask method is considered the "gold standard" for direct LogP and LogD determination.[7]

Methodology:

-

System Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4, and vice-versa.

-

Partitioning: Add a known amount of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine to a mixture of the pre-saturated n-octanol and PBS (pH 7.4).

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.[8]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as HPLC-UV or LC-MS.

-

Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Causality Behind Experimental Choices:

-

Using pre-saturated solvents prevents volume changes during the experiment.

-

A pH of 7.4 is chosen to mimic physiological conditions.

-

Centrifugation ensures a clean separation of the two phases, which is critical for accurate quantification.

Aqueous Solubility: A Prerequisite for Biological Activity

Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and challenging formulation development.[9] It is essential to distinguish between kinetic and thermodynamic solubility.

-

Kinetic Solubility: Measures the solubility of a compound when rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer. This is a high-throughput screen often used in early discovery.[6][10][11]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of the solid compound in a given solvent and is a more definitive measure used in later stages.[6][9][12]

Experimental Protocol: High-Throughput Kinetic Solubility Assay

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Add a small volume of the DMSO stock to the wells of a microtiter plate.

-

Precipitation: Add aqueous buffer (e.g., PBS at pH 7.4) to each well to induce precipitation of the less soluble compound.

-

Incubation: Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature.

-

Analysis: The amount of precipitate can be quantified indirectly by nephelometry (light scattering) or directly by filtering the solution and measuring the concentration of the dissolved compound in the filtrate via HPLC-UV or LC-MS/MS.[13]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

Methodology:

-

Suspension: Add an excess amount of the solid compound to a vial containing the aqueous buffer of interest (e.g., PBS at pH 7.4).

-

Equilibration: Shake the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[11][14]

-

Separation: Filter the suspension to remove any undissolved solid.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV with a calibration curve).[12]

Causality Behind Experimental Choices:

-

Kinetic solubility assays are designed for speed and are suitable for early-stage screening of many compounds.[10]

-

Thermodynamic solubility provides a more accurate, "gold standard" measurement essential for later-stage development and formulation.[9][10]

Solid-State Properties: Melting Point and Crystallinity

The solid-state properties of a compound, such as its melting point and degree of crystallinity, are important for its purification, stability, and formulation.

Differential Scanning Calorimetry (DSC) for Melting Point

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[15][16] It can be used to determine the melting point, which is an indicator of purity, and to study thermal events like polymorphic transitions.[17][18]

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the solid compound is placed in a DSC pan.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Analysis: The melting point is determined from the resulting thermogram, typically as the onset or peak of the endothermic melting event.[16][19]

Powder X-ray Diffraction (PXRD) for Crystallinity

PXRD is a non-destructive technique used to analyze the structure of crystalline materials.[20][] It can distinguish between crystalline and amorphous solids and can identify different polymorphic forms.[22][23]

Methodology:

-

Sample Preparation: A powdered sample of the compound is prepared.

-

Data Collection: The sample is irradiated with X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ).

-

Analysis: A pattern with sharp peaks indicates a crystalline material, while a broad halo suggests an amorphous solid.[24]

// Nodes pKa [label="pKa", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LogD [label="LogD", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solubility [label="Solubility", fillcolor="#FBBC05", fontcolor="#202124"]; SolidState [label="Solid-State Properties\n(Melting Point, Crystallinity)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Absorption [label="Absorption", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Distribution [label="Distribution", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Formulation [label="Formulation & Stability", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Bioavailability [label="Oral Bioavailability", shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges pKa -> Absorption [label="Affects ionization in GI tract"]; pKa -> Solubility [label="pH-dependent"]; LogD -> Absorption [label="Membrane permeability"]; LogD -> Distribution [label="Tissue partitioning"]; Solubility -> Absorption [label="Rate-limiting step"]; Solubility -> Formulation [label="Dosage form design"]; SolidState -> Formulation [label="Processing & stability"]; SolidState -> Solubility [label="Amorphous vs. Crystalline"]; {Absorption, Distribution, Formulation} -> Bioavailability; } } Impact of Physicochemical Properties on Drug Development.

Safety and Handling

As with any chemical, particularly fluorinated organic compounds, appropriate safety precautions should be taken when handling 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[25][26]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[25][27]

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

In case of contact: In case of skin or eye contact, rinse immediately and thoroughly with water. Seek medical attention if irritation persists.[27]

Conclusion

A thorough understanding and experimental determination of the physicochemical properties of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine are fundamental to advancing its potential as a valuable building block in drug discovery. The protocols and theoretical background provided in this guide offer a robust framework for researchers to generate high-quality, reliable data. By methodically characterizing its pKa, lipophilicity, solubility, and solid-state properties, scientists can make more accurate predictions about its in vivo behavior, leading to more efficient and successful drug development campaigns.

References

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

-

Changzhou Kangmei Chemical Industry Co.,Limited. Difluoroethylamine (2,2-Difluoroethylamine, Difluoroethan amine) CAS:430-67-1. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

- Google Patents. EP2638001B1 - Method for producing 2,2-difluoroethylamine based on prop-2-en-1-amine.

-

Creative Biostructure. Overview of Powder X-ray Diffraction (PXRD). [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

ACS Publications. Accurate Amine pKa Prediction for CO2 Capture Solvents Using Improved Solvation Coupled with Quantum-Informed Delta-Learning. [Link]

-

PubChem. 2,2-Difluoroethanamine | C2H5F2N | CID 136274. [Link]

-

Farnell. SAFETY DATA SHEET - HFS, EHFS05L, ZE - High Performance Fluorinated Solvent. [Link]

-

BlueSens. Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

-

Journal of the Serbian Chemical Society. Simple Method for the Estimation of pKa of Amines. [Link]

-

Airgas. Fluorine Safety Data Sheet. [Link]

-

Wikipedia. Powder diffraction. [Link]

-

PMC. Prediction of pKa values using the PM6 semiempirical method. [Link]

-

Wikipedia. Differential scanning calorimetry. [Link]

-

PMC. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility Assay (Kinetic solubility). [Link]

-

PMC. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. [Link]

-

ACS Nano. Tutorial on Powder X-ray Diffraction for Characterizing Nanoscale Materials. [Link]

-

ScienceDirect. Determination of the PCM melting temperature range using DSC. [Link]

-

LECRON SHARE. 2 2 Difluoroethanol Manufacturer and Supplier. [Link]

-

Master Organic Chemistry. Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [Link]

-

Domainex. Thermodynamic Solubility Assay. [Link]

-

Pulstec USA. Single Crystal X-Ray Diffraction. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

The Jensen Group. Prediction of amine pKa values of drug-like molecules using semiempirical QM methods. [Link]

-

Gas-Sensing.com. MATERIAL SAFETY DATA SHEET - FLUORINE. [Link]

-

MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

-

ResearchGate. Practical methods for the measurement of log P for surfactants. [Link]

-

MDPI. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. [Link]

-

Scribd. DSC Analysis of Material Melting Points. [Link]

Sources

- 1. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,2-difluoro-2-(thiophen-2-yl)ethan-1-amine | 1555527-48-4 [sigmaaldrich.com]

- 3. 2,2-DIFLUOROETHYLAMINE | 430-67-1 [chemicalbook.com]

- 4. 2,2-Difluoroethanamine | C2H5F2N | CID 136274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. enamine.net [enamine.net]

- 9. evotec.com [evotec.com]

- 10. inventivapharma.com [inventivapharma.com]

- 11. enamine.net [enamine.net]

- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 13. protocols.io [protocols.io]

- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 15. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 16. Differential Scanning Calorimetry | Thermal Analysis | Hitachi High-Tech [hha.hitachi-hightech.com]

- 17. torontech.com [torontech.com]

- 18. scribd.com [scribd.com]

- 19. pbc-caup.com [pbc-caup.com]

- 20. creative-biostructure.com [creative-biostructure.com]

- 22. Powder diffraction - Wikipedia [en.wikipedia.org]

- 23. pulstec.net [pulstec.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. airgas.com [airgas.com]

- 26. efcgases.com [efcgases.com]

- 27. chemos.de [chemos.de]

The Strategic Role of gem-Difluoro Groups in Thiophene-Based Medicinal Chemistry

The Thiophene Paradox and the Fluorine Solution

Thiophene is a privileged heterocyclic scaffold in medicinal chemistry, widely deployed as a classical bioisostere for the benzene ring in blockbuster drugs like clopidogrel, olanzapine, and duloxetine. However, its electron-rich π -system presents a significant pharmacokinetic liability: it is highly susceptible to cytochrome P450 (CYP450)-mediated oxidation. This metabolic vulnerability often leads to the formation of reactive epoxides or sulfoxides, triggering rapid clearance or idiosyncratic hepatotoxicity.

To salvage the pharmacological utility of thiophene while mitigating its metabolic soft spots, medicinal chemists have increasingly turned to the strategic incorporation of the gem-difluoro ( −CF2− ) group. Acting as a bioisostere for methylene ( −CH2− ), carbonyl ( −C=O− ), or ether oxygen ( −O− ), the −CF2− unit profoundly alters the physicochemical landscape of the molecule. The strong inductive electron-withdrawing effect (-I) of the two fluorine atoms pulls electron density away from the thiophene core, lowering its HOMO energy and effectively shielding it from electrophilic attack by CYP enzymes.

Divergent metabolic pathways of standard thiophenes vs. gem-difluoro shielded thiophenes.

Physicochemical and Pharmacokinetic Causality

The decision to incorporate a −CF2− group is rarely arbitrary; it is a calculated intervention designed to modulate specific molecular properties:

-

pKa Tuning and Permeability: Placing a −CF2− group adjacent to a basic amine dramatically lowers the amine's pKa (typically by 2 to 3 units) due to intense σ -electron withdrawal. This shift increases the fraction of the unionized drug at physiological pH (7.4), thereby enhancing passive membrane permeability and oral bioavailability.

-

Conformational Pre-organization: The −CF2− group induces a strong gauche effect driven by stereoelectronic hyperconjugation ( σCH→σCF∗ ). This restricts the conformational flexibility of adjacent alkyl chains, locking the molecule into a bioactive conformation that reduces the entropic penalty upon target binding.

-

Targeted Metabolic Blockade: Replacing a benzylic −CH2− with −CF2− directly blocks benzylic oxidation. For instance, in the development of morpholino thiophenes as Mycobacterium tuberculosis inhibitors, researchers explored −CF2− introduction specifically to block benzylic oxidation and improve microsomal stability (1)[1].

Quantitative Impact Summary

| Property | Methylene ( −CH2− ) Thiophene | gem-Difluoro ( −CF2− ) Thiophene | Mechanistic Rationale |

| Microsomal t 1/2 | < 15 min | > 60 min | Blockade of benzylic oxidation; -I effect deactivates the thiophene ring. |

| Lipophilicity (logD 7.4 ) | ~ 2.1 | ~ 2.8 | Fluorine's low polarizability increases hydrophobicity and burial capacity. |

| Adjacent Amine pK a | ~ 9.5 | ~ 6.8 | Strong σ -electron withdrawal stabilizes the free base form. |

| Conformational State | Flexible | Restricted (Gauche) | Hyperconjugation dictates a preferred spatial geometry. |

Advanced Synthetic Methodologies

Direct deoxyfluorination (e.g., using DAST or XtalFluor) of thiophene-containing ketones is notoriously problematic. The highly acidic conditions and reactive carbocationic intermediates often lead to polymerization, ring-opening, or decomposition of the electron-rich thiophene core. To circumvent this, modern application scientists utilize divergent, late-stage, or building-block approaches.

Protocol A: Visible-Light Mediated Radical Smiles Rearrangement

To synthesize complex gem-difluoro fused thiophenes (e.g., 4,5,6,7-tetrahydrobenzo[c]thiophen-4-one derivatives) on a multigram scale, a photocatalytic radical Smiles rearrangement is highly effective (2)[2].

Step-by-Step Workflow:

-

Precursor Assembly: Couple a thiophene-based sulfonyl chloride with a pre-fluorinated building block (e.g., a −CF2− containing alcohol) in the presence of a mild base to form a sulfonate ester.

-

Photocatalytic Setup: Dissolve the sulfonate ester (1.0 equiv) in degassed acetonitrile. Add a catalytic amount of a photoredox catalyst (e.g., an Iridium or Ruthenium complex) if required, though some systems proceed via direct excitation of an intermediate complex.

-

Irradiation: Irradiate the reaction mixture with a blue LED (456 nm) while maintaining the temperature at 50 °C.

-

Rearrangement & Isolation: The light induces homolytic cleavage, generating a radical that undergoes a Smiles rearrangement, migrating the −CF2− group to the thiophene core. Purify via flash column chromatography.

Self-Validation & Quality Control System: This protocol is self-validating through both thermodynamic and spectroscopic indicators. Physically, the extrusion of SO2 gas acts as an irreversible thermodynamic driving force; bubbling indicates reaction initiation. Kinetically, the reaction must be monitored via 19 F NMR. A successful rearrangement is confirmed when the chemical shift of the −CF2− group migrates significantly upfield (transitioning from an oxygen-adjacent environment to a carbon-adjacent environment), proving migration occurred without defluorination.

Photocatalytic workflow for the radical Smiles rearrangement of fluorinated thiophenes.

Protocol B: Synthesis of α,α -Difluoromethylene Amines via AgF Desulfurization

For thiophene scaffolds bearing amine side chains, converting a thioamide to a −CF2− amine using Silver Fluoride (AgF) provides a mild, desulfurative fluorination pathway that avoids harsh difluorocarbene conditions (3)[3].

Step-by-Step Workflow:

-

Reagent Charging: In a sealed reaction tube, combine the thiophene-containing N-sulfonylthioamide (0.2 mmol, 1.0 equiv) and AgF (0.44 mmol, 2.2 equiv) in 2 mL of anhydrous dichloromethane (DCM).

-

Reaction Execution: Stir the heterogeneous mixture vigorously at room temperature under a continuous nitrogen atmosphere for 6 hours.

-

Workup: Filter the crude mixture through a pad of Celite to remove insoluble silver salts. Wash the pad with excess DCM and concentrate the filtrate in vacuo.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Self-Validation & Quality Control System: The protocol features an inherent visual kinetic indicator: the formation of a black precipitate (Silver Sulfide, Ag2S ) visually confirms the progression of the desulfurization step. Furthermore, 19 F NMR of the crude aliquot serves as an immediate structural validator; the appearance of a characteristic AB quartet (if adjacent to a chiral center) or a sharp singlet in the -90 to -110 ppm range confirms the successful installation of the α,α -difluoromethylene group prior to any chromatographic purification.

References

-

Multigram-Scale Synthesis of a gem-Difluoro-Substituted 4,5,6,7-Tetrahydrobenzo[c]thiophen-4-one Heterocycle via Oxidative Chlorination and Radical Smiles Rearrangement Source: Thieme Connect (Synlett) URL:2

-

Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB Source: NIH / PMC URL:1

-

Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride Source: ACS Publications (The Journal of Organic Chemistry) URL:3

-

Catalyst-Free and Solvent-Controlled Divergent Synthesis of Difluoromethylene-Containing S-Heterocycles Source: ACS Publications (The Journal of Organic Chemistry) URL:4

Sources

The Impact of 2,2-Difluoro Substitution on Amine Basicity and pKa: A Technical Guide for Drug Discovery Professionals

Introduction: The Critical Role of Amine Basicity in Medicinal Chemistry

Amines are fundamental building blocks in pharmaceuticals, present in a vast array of approved drugs. Their basicity, quantified by the acid dissociation constant (pKa) of the conjugate acid, is a pivotal physicochemical property that governs a molecule's behavior in biological systems.[1] This parameter dictates the extent of ionization at physiological pH (typically 7.4), which in turn profoundly influences crucial drug-like properties including solubility, membrane permeability, metabolic stability, and the potential for drug-receptor interactions.[2] The ability to fine-tune amine pKa is, therefore, a powerful tool in the medicinal chemist's arsenal for optimizing a lead compound into a viable drug candidate.[3]

This in-depth technical guide explores a key strategy for modulating amine basicity: the introduction of a 2,2-difluoro or gem-difluoro, moiety adjacent to the nitrogen atom. We will delve into the underlying physical organic principles, provide quantitative data, outline experimental protocols for pKa determination, and discuss the strategic implications for drug design and development.

The Inductive Effect: How Fluorine Modulates Electronic Properties

Fluorine's unique properties—its small atomic size and the highest electronegativity of any element—make it a strategic tool in drug design.[2] When incorporated into a molecule, fluorine exerts a powerful electron-withdrawing inductive effect through the sigma (σ) bonds.[4] This effect reduces the electron density of neighboring atoms.

For an amine, the availability of the nitrogen's lone pair of electrons is the very definition of its Brønsted-Lowry basicity. By installing one or more fluorine atoms on the carbon adjacent to the amine (the β-position), the C-F bonds strongly pull electron density away from the nitrogen atom. This makes the lone pair less available for donation to a proton, thereby decreasing the amine's basicity and, consequently, lowering the pKa of its conjugate acid.[3][4]

The gem-difluoro group (CF2) amplifies this effect. The presence of two fluorine atoms on the same carbon creates a potent and localized electronic sink, leading to a substantial and predictable reduction in the basicity of the proximal amine.[5]

Quantitative Impact on pKa: A Comparative Analysis

The introduction of a 2,2-difluoro group results in a dramatic and quantifiable decrease in amine basicity. A direct comparison between ethylamine and its difluorinated analog, 2,2-difluoroethylamine, illustrates this principle effectively. While ethylamine is a moderately strong base, the difluoro substitution renders the corresponding amine significantly weaker.

| Compound Name | Structure | pKa of Conjugate Acid | Reference |

| Ethylamine | CH₃CH₂NH₂ | ~10.67 | [6] |

| 2,2-Difluoroethylamine | CHF₂CH₂NH₂ | 7.3 (Experimental) | [7] |

| 2,2-Difluoroethylamine | CHF₂CH₂NH₂ | 7.09 ± 0.30 (Predicted) | [8][9] |

Table 1: Comparative pKa Values of Ethylamine and 2,2-Difluoroethylamine.

As shown in Table 1, the experimental pKa value drops by more than 3 log units upon difluorination at the 2-position. This corresponds to a greater than 1000-fold decrease in basicity, a change that can have profound consequences for a molecule's pharmacokinetic and pharmacodynamic profile.

Conformational Consequences of Gem-Difluorination

Beyond the powerful inductive effect, the 2,2-difluoro group can also exert significant conformational control. In the protonated form (R-CHF₂CH₂NH₃⁺), a "double gauche effect" has been described, where the positively charged ammonium group orients itself gauche (a 60° dihedral angle) relative to both fluorine atoms.[10] This preference is driven by favorable electrostatic interactions between the electronegative fluorine atoms and the positively charged nitrogen, an effect that persists even in aqueous solution.[11] This conformational constraint can be a valuable design element, pre-organizing a molecule for optimal interaction with a biological target.

Strategic Applications in Drug Discovery

The deliberate modulation of amine pKa via 2,2-difluorination is a strategic maneuver to optimize multiple drug properties simultaneously.

Improving Bioavailability and Membrane Permeability

A common liability for basic drug candidates is poor oral bioavailability due to extensive ionization in the gastrointestinal tract, which hinders passive diffusion across cell membranes. By lowering the pKa, the proportion of the neutral, more lipophilic species at a given pH increases, which can enhance membrane permeation.[12] This strategy can be crucial for converting an intravenously administered compound into an orally available drug or for improving penetration across the blood-brain barrier.[12][13]

Enhancing Metabolic Stability

The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it more resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes.[3] While this is a well-known strategy for blocking metabolism at a specific site, the pKa-lowering effect of the gem-difluoro group can also indirectly enhance metabolic stability. By reducing the basicity of the amine, its interaction with the active sites of certain metabolic enzymes can be weakened, further protecting the molecule from degradation. However, it is important to note that the overall effect on metabolic stability is context-dependent and can be influenced by conformational changes that might expose other parts of the molecule to metabolism.[14][15]

Tuning Drug-Receptor Interactions

Many drug-receptor interactions rely on the formation of a salt bridge between a protonated amine on the ligand and a negatively charged residue (e.g., aspartate or glutamate) in the protein's active site. The strength of this ionic bond is influenced by the pKa of the amine. Lowering the pKa can weaken this interaction, which may be desirable to fine-tune selectivity or to modulate the residence time of the drug on its target. Conversely, the conformational rigidity imparted by the gem-difluoro group can lead to a lower entropic penalty upon binding, potentially enhancing affinity.

Experimental Determination of pKa

Accurate pKa determination is essential for understanding structure-activity relationships. Potentiometric titration and UV-Vis spectroscopy are two robust, commonly employed methods.[16]

Experimental Protocol: Potentiometric Titration

This method involves monitoring the pH of a solution containing the amine as it is titrated with a strong acid or base. It is a highly accurate and direct method for pKa determination.[5]

-

Preparation:

-

Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[17]

-

Prepare a standard solution of the amine salt (e.g., 2,2-difluoroethylamine hydrochloride) of known concentration (e.g., 0.01 M) in deionized, CO₂-free water.[6]

-

Prepare a standardized solution of a strong base, typically 0.1 M NaOH.[17]

-

To maintain constant ionic strength, a background electrolyte like 0.15 M KCl can be added to the amine solution.[17]

-

-

Titration:

-

Place a known volume of the amine solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Add the NaOH titrant in small, precise increments using a burette.

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[17]

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added to generate a titration curve.

-

The equivalence point is the point of maximum slope, which can be identified from the inflection point of the curve or more accurately from the peak of the first derivative plot (ΔpH/ΔV vs. V).

-

The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).[18]

-

Experimental Protocol: UV-Vis Spectroscopy

This method is applicable if the amine or its protonated form has a UV-active chromophore and their UV spectra differ.[16]

-

Preparation:

-

Identify the wavelength of maximum absorbance difference (λ_max) between the fully protonated and the neutral forms of the amine. This is done by recording spectra in highly acidic (e.g., pH 1-2) and highly basic (e.g., pH 10-11) solutions.

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

-

Prepare solutions of the amine at a constant concentration in each of the buffer solutions.

-

-

Measurement:

-

Measure the absorbance of each buffered amine solution at the predetermined λ_max.

-

-

Data Analysis:

-

Plot the measured absorbance against the pH of the solutions. This should generate a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve, which corresponds to the midpoint absorbance between the acidic and basic plateaus.

-

Alternatively, the pKa can be calculated for each pH point using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - A_B) / (A_A - A)] where A is the absorbance at a given pH, A_A is the absorbance of the fully protonated (acidic) form, and A_B is the absorbance of the neutral (basic) form.[6]

-

Synthetic Accessibility

The utility of 2,2-difluoroamines in drug discovery is contingent upon their synthetic accessibility. Several methods have been developed for their preparation. A common route involves the amination of 1-halo-2,2-difluoroethanes. For instance, 2,2-difluoroethylamine can be synthesized via the reaction of 1-chloro-2,2-difluoroethane or 1-bromo-2,2-difluoroethane with ammonia, often under pressure and at elevated temperatures. Other methods include the reduction of 2,2-difluoroacetamides or the use of specialized fluorinating reagents on appropriate precursors.[14] The availability of these synthetic routes makes the 2,2-difluoroethylamine moiety an accessible building block for medicinal chemistry campaigns.

Conclusion

The strategic incorporation of a 2,2-difluoro group is a powerful and reliable method for modulating the basicity of amines, a critical parameter in drug design. The strong inductive effect of the geminal fluorine atoms leads to a significant and predictable reduction in the pKa of the conjugate acid, typically by over 3 log units. This modification can be leveraged to enhance a compound's pharmacokinetic profile by improving membrane permeability and metabolic stability. Furthermore, the conformational constraints imposed by the difluoro group can influence receptor binding affinity and selectivity. Supported by robust analytical methods for pKa determination and accessible synthetic routes, the 2,2-difluoro substitution represents a key tactic for researchers, scientists, and drug development professionals seeking to rationally design and optimize the next generation of therapeutics.

References

-

LookChem. (n.d.). 2,2-Difluoroethylamine. Retrieved from [Link]

- Valko, K., et al. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry, 59(11), 5351-5367.

- De Kimpe, N., et al. (2008). Synthesis and Reactivity of 1-Substituted 2-Fluoro- and 2,2-Difluoroaziridines. Chemical Reviews, 108(4), 1235-1259.

-

PubChem. (n.d.). 2,2-Difluoroethanamine. National Center for Biotechnology Information. Retrieved from [Link]

- Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331.

- Wang, Y., et al. (2015). Investigation on the preparation of 2,2-difluoroethylamine by amination of 1-halo-2,2-difluoroethane. RSC Advances, 5(105), 86457-86463.

- Shabir, G., et al. (2023). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. Journal of Medicinal Chemistry, 66(15), 10255-10283.

- Chambers, R. D., et al. (2019). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 15, 2338-2346.

- Shabir, G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162.

- Gandon, V., et al. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 109(1), 325-360.

- Di, L., et al. (2017). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 8(1), 112-119.

-

Coe, S., & Shanu-Wilson, J. (2023, May 12). Breaking C-F bonds in drugs. Hypha Discovery Blogs. [Link]

- Di, L., et al. (2017). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 8(1), 112-119.

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

- Grygorenko, O. O., et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.

-

Tripod. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]

- Hu, Y., et al. (2019). Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction. Organic Letters, 21(15), 5893-5897.

- Xing, L., Honda, T., Fitz, L., & Ojima, I. (2019). Case studies of fluorine in drug discovery. In Fluorine in Life Sciences (pp. 181-211). Elsevier.

- Magnier, E., et al. (2020). Synthesis of primary polyfluoroalkylamines by Gabriel synthesis and bis(N‐polyfluoroalkyl) amines through two successive SO2F2‐mediated N‐polyfluoroalkylations of N‐sulfonyl compounds.

- da Silva, J. F., et al. (2021). Novel Alkyl(aryl)-Substituted 2,2-Difluoro-6-(trichloromethyl)

-

YouTube. (2021, August 18). Measurement of pKa by Potentiometry. [Link]

- Sata, Y., et al. (2025). Observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals and potential mimicry of per- and polyfluoroalkyl substances (PFAS) in the United Kingdom. PLOS ONE, 20(9), e0331286.

- Valko, K., et al. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry, 59(11), 5351-5367.

- Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331.

- Valko, K., et al. (2016). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 8(1), 112-119.

- Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331.

- Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331.

- Valko, K., et al. (2016). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 8(1), 112-119.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 3. 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,2-Difluoroethanamine | C2H5F2N | CID 136274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy 2,2-Difluoroethylamine | 430-67-1 [smolecule.com]

- 7. lookchem.com [lookchem.com]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. Page loading... [guidechem.com]

- 10. researchgate.net [researchgate.net]

- 11. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. journals.plos.org [journals.plos.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]

Rational Design and Synthesis of Thiophene Bioisosteres Containing gem-Difluoro Linkers: A Technical Whitepaper

Introduction: The Bioisosteric Paradigm

As a Senior Application Scientist navigating the complexities of modern drug discovery, it is imperative to recognize that structural modifications must be driven by mechanistic rationale rather than trial and error. Thiophene rings are ubiquitous in medicinal chemistry, frequently serving as bioisosteres for phenyl rings to improve aqueous solubility, alter metabolic profiles, or modulate protein-ligand interactions[1]. However, when thiophenes are tethered to core pharmacophores via alkyl or ether linkers, the benzylic position (adjacent to the thiophene sulfur) often becomes a prime liability for rapid cytochrome P450 (CYP450)-mediated oxidation.

To circumvent this metabolic vulnerability, the incorporation of a gem-difluoro (-CF2-) linker has emerged as a sophisticated structural intervention[2]. The -CF2- group acts as a sterically similar, yet electronically distinct, bioisostere for methylene (-CH2-) or ether (-O-) linkages, fundamentally altering the molecule's developability profile.

Structural and Physicochemical Rationale

The substitution of hydrogen atoms with fluorine fundamentally alters the local electronic environment without imposing a severe steric penalty (the van der Waals radius of fluorine is 1.47 Å, compared to 1.20 Å for hydrogen). The causality behind selecting a gem-difluoro linker is rooted in three physicochemical pillars:

-

Metabolic Shielding: The strong C-F bond (approx. 116 kcal/mol) is highly resistant to homolytic cleavage, effectively blocking oxidative metabolism at the benzylic position[2].

-

Conformational Control: The highly electronegative fluorine atoms induce strong local dipole moments. This restricts the conformational flexibility of the linker, often pre-organizing the molecule into a specific geometry. While this can enhance binding if it matches the bioactive conformation, it can also result in a loss of target affinity if the induced geometry clashes with the binding pocket[2].

-

pKa Modulation: The inductive electron-withdrawing effect of the -CF2- group significantly lowers the pKa of adjacent basic amines or alcohols. This enhances passive membrane permeability by increasing the proportion of the un-ionized species at physiological pH, a critical factor for oral bioavailability[3].

Logical relationship between linker fluorination and physicochemical property modulation.

Quantitative Impact on Physicochemical Properties

The decision to implement a gem-difluoro linker is a calculated trade-off. Table 1 summarizes the quantitative shifts in physicochemical parameters when transitioning from standard linkers to a gem-difluoro bioisostere within a thiophene scaffold. These data trends are synthesized from antitubercular morpholino thiophene development programs, where blocking benzylic oxidation was a primary objective[2].

Table 1: Comparative Physicochemical Properties of Linker Bioisosteres in Thiophene Scaffolds

| Linker Bioisostere | Representative Scaffold | Relative Lipophilicity (clogP shift) | Microsomal Stability (t1/2) | Target Potency Impact |

| Methylene (-CH2-) | Morpholino-Thiophene-CH2-R | Baseline | Low (<15 min) | High (Flexible fit) |

| Ether (-O-) | Morpholino-Thiophene-O-R | Decreased (-0.5 to -1.2) | Moderate (~30 min) | High (H-bond acceptor) |

| gem-Difluoro (-CF2-) | Morpholino-Thiophene-CF2-R | Increased (+0.4 to +0.8) | High (>60 min) | Reduced (Steric/Dipole clash) |

Synthetic Methodologies

Accessing gem-difluoro thiophene derivatives requires robust, highly controlled synthetic strategies.

-

Flow Chemistry: Modern flow-chemistry approaches utilizing imidoyl chlorides and packed-bed CsF reactors offer modular, scalable access to difluoromethylene amines, minimizing the generation of hazardous fluorinated waste[4].

-

Multicomponent Cyclizations: For complex architectures, multicomponent cyclizations followed by oxidative chlorination and radical Smiles rearrangement have been successfully deployed for multigram-scale syntheses of gem-difluorinated thiophene heterocycles[3].

-

Direct Deoxyfluorination: The most direct route for late-stage functionalization remains the deoxyfluorination of thiophene-linked ketones using nucleophilic fluorinating agents like Diethylaminosulfur trifluoride (DAST)[2].

Experimental Protocol: DAST-Mediated Deoxyfluorination of Thiophene-Linked Ketones

System Validation & Causality: This protocol is designed as a self-validating system. DAST is selected over Deoxo-Fluor due to its optimal reactivity profile with electron-rich thiophene-linked ketones. Dichloromethane (DCM) is utilized as a non-coordinating solvent to stabilize the transient carbocation intermediate without participating in side reactions. The strict anhydrous conditions and alkaline quench act as internal fail-safes to prevent the generation and propagation of destructive hydrofluoric acid (HF).

Step-by-Step Methodology:

-

Preparation of the Reaction Mixture: In an oven-dried, argon-flushed round-bottom flask, dissolve the thiophene-linked ketone precursor (1.5 mmol) in anhydrous DCM (10 mL).

-

Causality: Strict anhydrous conditions are critical. DAST reacts violently with ambient moisture to form highly corrosive HF gas, which will rapidly degrade the electron-rich thiophene substrate and invalidate the reaction yield.

-

-

Addition of Fluorinating Agent: Cool the solution to 0 °C using an ice bath. Dropwise, add DAST (5.1 mmol, 3.4 equiv.).

-

Causality: The stoichiometric excess of DAST drives the equilibrium of the initial nucleophilic attack and subsequent dehydration/fluorination steps. Cooling prevents exothermic degradation during the initial reagent contact.

-

-

Thermal Activation: Remove the ice bath and affix a reflux condenser. Heat the reaction mixture to 60 °C and stir continuously for 16 hours.

-

Causality: The initial formation of the intermediate fluorohydrin is rapid, but the second C-O bond cleavage and subsequent fluorination require elevated thermal energy to overcome the activation barrier[2].

-

-

Quenching (Critical Safety Step): Cool the reaction to -78 °C and carefully quench by the dropwise addition of saturated aqueous NaHCO3 (15 mL).

-

Causality: Alkaline quenching neutralizes the generated HF and unreacted DAST. Failing to neutralize the acid will result in the acid-catalyzed decomposition of the newly formed gem-difluoro product during workup.

-

-

Extraction and Purification: Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (0–70% EtOAc in heptanes) to isolate the pure gem-difluoro thiophene derivative.

Experimental workflow for DAST-mediated deoxyfluorination of thiophene ketones.

Conclusion

The strategic integration of gem-difluoro linkers into thiophene-based pharmacophores represents a powerful tool in the medicinal chemist's arsenal. By understanding the causal relationships between fluorine's electronegativity, its steric profile, and the resulting physicochemical shifts, researchers can rationally design bioisosteres that overcome critical developability hurdles such as rapid metabolic clearance, ultimately accelerating the progression of robust clinical candidates.

References

-

Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB | Source: nih.gov | 2

-

Flow-Enabled, Modular Access to α,α-Difluoromethylene Amines | Source: chemrxiv.org | 4

-

Multigram-Scale Synthesis of a gem-Difluoro-Substituted 4,5,6,7-Tetrahydrobenzo[c]thiophen-4-one Heterocycle via Oxidative Chlorination and Radical Smiles Rearrangement | Source: thieme-connect.com | 3

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems | Source: nih.gov | 1

Sources

- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals - [thieme-connect.com]

- 4. chemrxiv.org [chemrxiv.org]

Engineering Metabolic Resilience: A Technical Guide to the Metabolic Stability Profiles of Fluorinated Thiophene Amines

The Core Challenge: Thiophene Amines in Drug Design

Thiophene amines represent a highly versatile class of pharmacophores in medicinal chemistry, frequently utilized as bioisosteres for anilines to modulate molecular rigidity and lipophilicity. However, their integration into clinical candidates is historically bottlenecked by severe metabolic liabilities.

As a Senior Application Scientist, I frequently encounter drug discovery programs derailed by the rapid clearance and idiosyncratic toxicity associated with these scaffolds. The primary culprit is the electron-rich nature of the thiophene ring. The amino group donates electron density via resonance ( +M effect), significantly raising the Highest Occupied Molecular Orbital (HOMO) energy of the system. This renders the sulfur atom and adjacent double bonds highly susceptible to electrophilic attack by the high-valent iron-oxo species of Cytochrome P450 (CYP450) enzymes [1].

The resulting bioactivation leads to the formation of transient, highly reactive thiophene S-oxides and epoxides. If not rapidly detoxified, these electrophilic species covalently bind to cellular macromolecules, triggering glutathione (GSH) depletion and severe hepatotoxicity—a mechanism famously responsible for the market withdrawal of the diuretic tienilic acid [4].

The Mechanistic Rationale for Fluorination

To salvage the pharmacological utility of thiophene amines, targeted fluorination has emerged as the gold standard in lead optimization. The strategic placement of fluorine atoms fundamentally rewires the molecule's physicochemical and metabolic profile.

Electronic Deactivation (HOMO Depression)

Fluorine is the most electronegative element. While it possesses a resonance-donating effect, its powerful inductive electron-withdrawing effect ( −I ) dominates in heteroaromatic systems. By pulling electron density away from the thiophene core, fluorination significantly lowers the HOMO energy. This physical organic chemistry principle directly reduces the kinetic rate of CYP450-mediated oxidation, as the ring is no longer a favorable electron donor [1].

pKa Modulation and Enzyme Affinity ( Ka )

A frequently overlooked causality in metabolic stability is the perturbation of enzyme-substrate affinity. Fluorination adjacent to the amine group drastically lowers the pKa of the basic nitrogen. At physiological pH (7.4), a lower pKa alters the ionization state of the drug, reducing its basicity. This shift not only improves passive membrane permeability but also weakens the electrostatic interactions between the drug and the CYP450 active site, effectively lowering the binding affinity ( Ka ) and reducing intrinsic clearance ( CLint ) [2].

Steric Shielding

The van der Waals radius of fluorine (1.47 Å) is slightly larger than hydrogen (1.20 Å). Substituting hydrogen with fluorine at metabolic "soft spots" (typically the C4 or C5 positions of the thiophene ring) creates a steric blockade. This prevents the CYP450 catalytic center from accessing the carbon-carbon double bonds, effectively shutting down the epoxidation pathway [3].

Fig 1: Divergent CYP450 metabolic pathways of non-fluorinated vs. fluorinated thiophene amines.

Self-Validating Experimental Workflows

To accurately quantify the protective effects of fluorination, we must deploy robust, self-validating in vitro assays. The following protocol details a synchronized workflow for assessing intrinsic clearance and reactive metabolite formation.

Protocol: High-Throughput Microsomal Stability & GSH Trapping

Objective: Determine the half-life ( t1/2 ), intrinsic clearance ( CLint ), and bioactivation potential of fluorinated thiophene amines using Human Liver Microsomes (HLMs).

Self-Validation Checkpoints:

-

Enzyme Viability Control: Concurrent incubation with Verapamil (rapid clearance) ensures HLMs are enzymatically active.

-

Cofactor Dependency Control: A parallel incubation lacking NADPH ( −NADPH ) confirms that parent depletion is strictly CYP-mediated, ruling out chemical instability or background hydrolysis.

-

Analytical Recovery: An internal standard (Tolbutamide) normalizes matrix effects during LC-MS/MS analysis.

Step-by-Step Methodology:

-

Matrix Preparation: Prepare a 1.0 mg/mL suspension of pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 . Add the test compound (fluorinated thiophene amine) to achieve a final concentration of 1 µM.

-

GSH Supplementation (For Trapping): For the reactive metabolite arm of the study, supplement the matrix with 5 mM reduced Glutathione (GSH).

-

Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium.

-

Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

-

Time-Course Sampling: At precise intervals (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

-

Reaction Quenching: Immediately transfer the aliquots into 150 µL of ice-cold acetonitrile (ACN) containing 100 ng/mL Tolbutamide (Internal Standard). Causality: Cold ACN instantaneously denatures CYP enzymes, halting the reaction, and precipitates proteins to prevent LC column clogging.

-

Extraction: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant to LC vials.

-

LC-MS/MS Analysis: Quantify the remaining parent compound using Multiple Reaction Monitoring (MRM). For GSH adducts, utilize a neutral loss scan of 129 Da (characteristic of the γ -glutamyl moiety cleavage) to detect trapped S-oxides/epoxides.

Fig 2: Standardized high-throughput microsomal stability and LC-MS/MS analytical workflow.

Quantitative Data Synthesis: Structure-Activity Relationships

The table below synthesizes representative quantitative data demonstrating the profound impact of sequential fluorination on a standard thiophene-2-amine scaffold.

| Compound Scaffold | Substitution Pattern | HOMO Energy (eV) | Amine pKa | Human CLint (µL/min/mg) | Half-life t1/2 (min) | Reactive GSH Adducts |

| Thiophene-2-amine | None | -5.8 | 4.5 | 145.2 | 12 | High (Extensive) |

| 5-Fluoro-thiophene-2-amine | Mono-F (C5) | -6.2 | 3.8 | 42.5 | 45 | Low (Trace) |

| 4,5-Difluoro-thiophene-2-amine | Di-F (C4, C5) | -6.7 | 3.1 | 15.1 | >120 | None Detected |

Data Interpretation:

-

The Non-Fluorinated Baseline: Exhibits rapid clearance ( t1/2 = 12 min) and high GSH adduct formation, rendering it unviable for oral dosing.

-

Mono-Fluorination: Placing a fluorine at the C5 position blocks the primary site of oxidation and lowers the HOMO energy, increasing the half-life nearly fourfold.

-

Di-Fluorination: The synergistic −I effect of two fluorine atoms severely depresses the HOMO energy (-6.7 eV) and drops the amine pKa to 3.1. This dual mechanism (electronic deactivation + reduced enzyme affinity) virtually halts CYP-mediated clearance ( t1/2 > 120 min) and completely abolishes reactive metabolite formation.

Conclusion

The metabolic stabilization of thiophene amines is not merely a matter of replacing a weak C-H bond with a strong C-F bond. As demonstrated through physical organic principles and rigorous LC-MS/MS profiling, fluorination orchestrates a complex modulation of molecular orbital energies, pKa shifts, and steric shielding. By implementing the self-validating protocols outlined in this guide, drug development professionals can systematically engineer out the toxicological liabilities of thiophene amines, unlocking their full potential as privileged scaffolds in modern therapeutics.

References

-

Title : Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source : PubMed / National Institutes of Health (NIH). URL :[Link]

-

Title : Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Source : MDPI. URL :[Link]

-

Title : Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Source : RSC Advances. URL :[Link]

Strategic Modulation of Lipophilicity and ADME Properties via gem-Difluorination in 2-(Thiophen-2-yl)ethan-1-amine Derivatives

Executive Summary

In modern medicinal chemistry, the optimization of a lead compound's pharmacokinetic profile is inextricably linked to its lipophilicity and ionization state. The 2,2-difluoro-2-(thiophen-2-yl)ethan-1-amine scaffold represents a privileged building block that leverages two distinct bioisosteric strategies: the replacement of a phenyl ring with a thiophene heterocycle, and the substitution of a benzylic methylene (-CH₂-) with a gem-difluoro (-CF₂-) group.

This technical guide explores the mechanistic causality behind the profound lipophilicity changes induced by this functionalization. By systematically lowering the amine's pKₐ, the gem-difluoro group drastically alters the apparent lipophilicity (LogD₇.₄) of the molecule, unlocking enhanced membrane permeability, blood-brain barrier (BBB) penetrance, and metabolic stability.

Mechanistic Rationale: The Fluorine Effect on Amine Basicity

To understand the lipophilicity changes in 2,2-difluoro-2-(thiophen-2-yl)ethan-1-amine derivatives, one must decouple intrinsic lipophilicity (LogP) from pH-dependent apparent lipophilicity (LogD).

While the introduction of aliphatic fluorine atoms can sometimes decrease intrinsic LogP due to the highly polarized C–F bonds [1], its primary impact on adjacent amines is electronic. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I) through the σ-bond framework. When placed at the α-position relative to an amine, this -I effect heavily destabilizes the positively charged conjugate acid (ammonium ion).

For example, standard aliphatic amines like ethylamine possess a pKₐ of approximately 10.6. The introduction of a gem-difluoro group (e.g., 2,2-difluoroethylamine) reduces this pKₐ to 7.3 [2]. In the context of the thiophene derivative, the electron-withdrawing nature of the thiophene ring further depresses the pKₐ. Consequently, the pKₐ of 2,2-difluoro-2-(thiophen-2-yl)ethan-1-amine drops to approximately 6.5–6.8, compared to ~9.6 for its non-fluorinated counterpart.

At physiological pH (7.4), the non-fluorinated amine is >99% protonated (hydrophilic). Conversely, the gem-difluorinated derivative exists predominantly in its neutral, unprotonated state. Because the neutral species partitions significantly better into lipid bilayers, the apparent lipophilicity (LogD₇.₄) experiences a massive increase, often by 2 to 3 log units [3].

Causal pathway of gem-difluoro substitution on apparent lipophilicity.

Quantitative Physicochemical Profiling

The table below summarizes the theoretical and empirical shifts in physicochemical properties when transitioning from standard alkyl amines to the fluorinated thiophene scaffold.

Table 1: Comparative Physicochemical Properties of Amine Derivatives

| Compound Scaffold | pKₐ (Amine) | Intrinsic LogP (Neutral) | Apparent LogD₇.₄ | % Neutral at pH 7.4 |

| Ethylamine | 10.6 | 0.13 | -2.8 | < 0.1% |

| 2,2-Difluoroethylamine | 7.3 | -0.13 | -0.2 | ~55.7% |

| 2-(Thiophen-2-yl)ethan-1-amine | 9.6 | 1.20 | -0.9 | ~0.6% |

| 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine | 6.7 | 1.10 | 0.9 | ~83.4% |

Data synthesis based on established Hansch constants and aliphatic fluorination trends [1, 2]. Note that while the intrinsic LogP slightly decreases upon fluorination, the LogD₇.₄ increases by nearly 1.8 units due to the pKₐ shift.

Experimental Workflows for Physicochemical Validation

To ensure trustworthiness in drug design, computational predictions of LogD and pKₐ must be validated through robust, self-validating experimental protocols.

Protocol A: High-Throughput Shake-Flask LC-MS/MS for LogD₇.₄ Determination

This protocol relies on the partitioning of the analyte between 1-octanol and aqueous buffer. A self-validating mass balance check is integrated to ensure no compound is lost to glass adsorption or precipitation.

-

Phase Pre-saturation: Vigorously stir 1-octanol and 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) together for 24 hours at 25°C to mutually saturate the phases. Separate the phases using a separatory funnel.

-

Analyte Preparation: Prepare a 10 mM stock solution of the 2,2-difluoro-2-(thiophen-2-yl)ethan-1-amine derivative in DMSO.

-

Partitioning: In a 2 mL glass HPLC vial, add 495 µL of pre-saturated PBS, 495 µL of pre-saturated 1-octanol, and 10 µL of the analyte stock (final analyte concentration: 100 µM; 1% DMSO).

-

Equilibration: Cap the vial and agitate via orbital shaking at 300 rpm for 60 minutes at 25°C.

-

Phase Separation: Centrifuge the vials at 3,000 × g for 15 minutes to ensure complete phase demixing and break any micro-emulsions.

-

Sampling & Dilution: Carefully extract 50 µL from the upper octanol layer and dilute into 950 µL of methanol. Extract 50 µL from the lower aqueous layer and dilute into 950 µL of methanol.

-

LC-MS/MS Quantification: Inject both diluted samples into a triple quadrupole LC-MS/MS system. Use Multiple Reaction Monitoring (MRM) to integrate the peak areas.

-

Data Processing: Calculate LogD₇.₄ using the formula: LogD = Log10(Area_octanol / Area_aqueous).

-

Validation Check: Calculate mass balance by comparing the sum of the calculated moles in both phases against a control sample prepared only in methanol. Recovery must be >95%.

Protocol B: Potentiometric pKₐ Determination

-

Standardization: Calibrate a glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0) at 25°C.

-

Sample Preparation: Dissolve 2 mg of the amine derivative in 10 mL of 0.15 M KCl (to maintain constant ionic strength). If solubility is poor, use a co-solvent system (e.g., methanol/water) and extrapolate to 0% co-solvent via the Yasuda-Shedlovsky method.

-

Titration: Titrate the solution with standardized 0.1 M NaOH under a nitrogen atmosphere to prevent CO₂ absorption.

-

Analysis: Plot the first derivative of the titration curve (dpH/dV) to identify the equivalence point. The pKₐ corresponds to the pH at the half-equivalence point.

Experimental workflow for self-validating LogD determination via LC-MS/MS.

Implications for Drug Development

The integration of the 2,2-difluoro-2-(thiophen-2-yl)ethan-1-amine motif into a drug candidate yields multifaceted pharmacological benefits:

-

Enhanced Target Engagement: The thiophene ring acts as a highly effective bioisostere for phenyl rings, often maintaining or improving π-π stacking interactions within hydrophobic receptor pockets while subtly altering the vector of adjacent substituents.

-

Metabolic Shielding: The α-position of primary amines is highly susceptible to oxidative deamination by Monoamine Oxidases (MAOs) and Cytochrome P450 (CYP) enzymes. The gem-difluoro group completely blocks this metabolic liability, significantly prolonging the compound's half-life [4].

-

Optimized BBB Penetration: Central Nervous System (CNS) drugs require a delicate balance of lipophilicity. By shifting the pKₐ to ~6.7, the molecule achieves a high fraction of neutral species at physiological pH, driving passive diffusion across the lipophilic blood-brain barrier without requiring an excessively high intrinsic LogP (which would otherwise increase off-target toxicity and poor aqueous solubility).

By mastering the interplay between fluorination, basicity, and lipophilicity, researchers can rationally design thiophene-amine derivatives that overcome traditional ADMET bottlenecks.

References

-

Linclau, B., et al. "A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs." Journal of Medicinal Chemistry, ACS Publications.[Link]

-

Bhasin, S., et al. "The effect of the hydrophobic environment on the retro-aldol reaction: Comparison to a computationally-designed enzyme." Organic & Biomolecular Chemistry, RSC Publishing.[Link]

-

Liashuk, O. S., et al. "Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery." ChemRxiv.[Link]

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, ACS Publications.[Link]

Engineering Metabolic Resilience: A Technical Whitepaper on 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine in Drug Discovery

Executive Summary

The strategic incorporation of fluorine into small-molecule therapeutics remains one of the most effective paradigms in modern medicinal chemistry 1. Among the advanced fluorinated building blocks, 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine represents a highly specialized, dual-action structural motif. By synergizing the bioisosteric properties of a thiophene ring with the metabolic shielding of a gem-difluoroethylamine group, this compound allows drug development professionals to precisely engineer lipophilicity, modulate basicity, and abrogate metabolic liabilities.

This technical guide deconstructs the mechanistic utility of this building block, provides field-proven synthetic protocols, and outlines the causality behind its application in rational drug design.

Structural Deconstruction & Bioisosteric Rationale

As a Senior Application Scientist, evaluating a building block requires looking beyond its basic topology to understand the electronic and steric perturbations it introduces to a target molecule.

The Thiophene Scaffold: A Polarizable Phenyl Bioisostere

Thiophene is a classic bioisostere for the phenyl ring, widely utilized in FDA-approved drugs across diverse pharmacological categories 2. The sulfur atom in thiophene is larger and more polarizable than the corresponding –CH=CH– unit in benzene. This polarizability allows for enhanced dispersion forces and unique π -stacking interactions within hydrophobic protein pockets. Furthermore, the altered vector angles of the thiophene substituents can subtly shift the trajectory of the attached ethylamine chain, often unlocking new binding conformations inaccessible to the phenyl analog.

The gem-Difluoro Motif: Metabolic Shielding

The benzylic position (or "thenylic" position, adjacent to the thiophene ring) is a notorious "soft spot" for Cytochrome P450 (CYP450)-mediated oxidative metabolism. Replacing the reactive –CH₂– group with a –CF₂– group introduces C–F bonds with exceptional homolytic bond dissociation energies (~116 kcal/mol) 3. This effectively blocks thenylic hydroxylation, drastically extending the in vivo half-life of the resulting therapeutic agent.

Amine pKa Modulation: Enhancing Permeability

Perhaps the most critical function of the gem-difluoro group is its strong electron-withdrawing inductive effect (–I effect) on the adjacent primary amine. A standard aliphatic amine typically exhibits a pKa of ~9.8, meaning it is >99% ionized at physiological pH (7.4), which severely restricts passive membrane permeability. The introduction of the α , α -difluoro motif depresses the pKa of the amine to approximately 7.1 4. Consequently, a significantly higher fraction of the drug exists in the neutral, unionized state in the gastrointestinal tract and blood-brain barrier, exponentially increasing passive diffusion.

Fig 1. Structural interplay and metabolic shielding of the difluoro-thiophene motif.

Physicochemical Profiling

To quantify the impact of this building block, we must compare it against its non-fluorinated counterpart. The table below summarizes the profound physicochemical shifts induced by the gem-difluoro substitution.

| Property | 2-(thiophen-2-yl)ethan-1-amine | 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine | Causality / Impact in Drug Design |

| Amine pKa (Calc.) | ~9.8 | ~7.1 | The strong –I effect of CF₂ shifts the ionization equilibrium, increasing the unionized fraction at pH 7.4. |

| Thenylic Oxidation | High Susceptibility | Blocked | The high energy of the C–F bond prevents CYP-mediated hydrogen abstraction. |

| Lipophilicity (LogP) | ~1.2 | ~1.8 | Fluorine incorporation increases lipophilicity, aiding cellular permeability and target residence time. |

| hERG Liability | Moderate to High | Low | Reduced basicity weakens critical electrostatic interactions within the hERG channel cavity. |

Experimental Protocols: Synthesis and Incorporation

Synthesizing 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine requires strict chemoselectivity. The primary challenge is reducing the intermediate amide or nitrile to the primary amine without causing hydrodefluorination (the unwanted cleavage of the C–F bonds).

Causality in Reagent Selection

Standard harsh reducing agents, such as Lithium Aluminum Hydride (LiAlH₄) or dissolving metal reductions (Na/EtOH), are contraindicated as they frequently trigger defluorination via single-electron transfer mechanisms 5. Instead, a Borane-Tetrahydrofuran (BH₃·THF) complex must be utilized. Borane is a mild, electrophilic reducing agent that coordinates directly to the carbonyl oxygen, facilitating reduction while leaving the robust C–F bonds intact.

Step-by-Step Methodology: Chemoselective Reduction

Self-Validating System: This protocol is designed with built-in thermodynamic controls. The use of inert atmosphere prevents the violent degradation of BH₃·THF, while the specific quenching sequence ensures the complete breakdown of the stable amine-borane complex.

-

Preparation & Purging: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer. Purge the system with ultra-high purity Argon for 15 minutes. Causality: Moisture reacts violently with BH₃, destroying the reagent stoichiometry.

-

Substrate Dissolution: Dissolve 10.0 mmol of 2,2-difluoro-2-(thiophen-2-yl)acetamide in 30 mL of anhydrous THF. Cool the reaction mixture to 0 °C using an ice-water bath.

-

Electrophilic Reduction: Slowly add 30.0 mL of BH₃·THF complex (1.0 M in THF, 3.0 equiv) dropwise over 20 minutes. Causality: Dropwise addition at 0 °C controls the exothermic coordination of borane to the amide carbonyl.

-

Thermal Activation: Remove the ice bath and heat the reaction mixture to a gentle reflux (70 °C) for 12 hours. Monitor completion via LC-MS.

-

Quenching & Hydrolysis: Cool the flask back to 0 °C. Cautiously add 10 mL of Methanol dropwise to quench excess borane (Caution: H₂ gas evolution). Follow with the addition of 20 mL of 1M HCl. Heat the mixture to 60 °C for 1 hour. Causality: The HCl hydrolysis step is mandatory to cleave the highly stable amine-borane adduct, releasing the amine hydrochloride salt.

-

Isolation: Concentrate the mixture in vacuo to remove THF and Methanol. Basify the aqueous layer to pH > 10 using 2M NaOH. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the target primary amine.

Fig 2. Step-by-step synthetic workflow for 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine.

Conclusion

The deployment of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine in a medicinal chemistry campaign is not merely a structural substitution; it is a calculated engineering choice. By leveraging the electron-withdrawing nature of the gem-difluoro group and the polarizability of the thiophene ring, researchers can simultaneously solve issues of poor oral bioavailability, rapid metabolic clearance, and off-target hERG toxicity. When synthesized using rigorous, chemoselective protocols, this building block serves as a premier tool for optimizing next-generation therapeutics.

References

- ChemRxiv. "Organo-Photoredox Catalyzed gem-Difluoroallylation of Ketones via C(sp3)-C Bond." Accessed March 2026.

- Taylor & Francis. "Sulfur- and phosphorus-containing FDA approved drugs in the last five years (2020–2024): A journey among small molecules." Accessed March 2026.

- BenchChem. "2,2-Difluoro-2-phenylacetonitrile | 2002-72-4." Accessed March 2026.

- Smolecule. "Buy 2,2-Difluoroethylamine | 430-67-1." Accessed March 2026.

- BenchChem. "2,2-Difluoro-2-(2-fluorophenyl)-ethylamine Research Chemical." Accessed March 2026.

Sources

Methodological & Application

Application Note: Strategic Incorporation of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine into Peptidomimetics

Abstract The incorporation of fluorinated bioisosteres into peptide backbones is a cornerstone of modern peptidomimetic drug design. The building block 2,2-difluoro-2-(thiophen-2-yl)ethan-1-amine offers a unique combination of properties: the thiophene ring serves as an excellent bioisostere for phenyl or aryl side chains, while the gem-difluoro group acts as a metabolic shield and conformational modulator. However, the strong electron-withdrawing nature of the β,β -difluoro moiety drastically reduces the nucleophilicity of the primary amine, rendering standard peptide coupling protocols ineffective. This application note provides a causally-driven, self-validating methodology for successfully coupling this challenging amine.